cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one
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Overview
Description
cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the fluorine and methyl groups through selective halogenation and alkylation reactions. The key steps may include:
Halogenation: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation: Introduction of the methyl group using methyl iodide or methyl triflate.
Cyclization: Formation of the pyrrolopyridine core through intramolecular cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids to understand its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: Potential use as a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The fluorine atom in the molecule may enhance its binding affinity to these targets through hydrogen bonding or hydrophobic interactions. The pyridine moiety could facilitate its penetration into cells and its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolopyridine core and have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also have a similar structure and have been explored for their biological activities.
Uniqueness
cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other pyrrolopyridine derivatives.
Properties
IUPAC Name |
(3aR,7aS)-3a-fluoro-5-methyl-2-(2-pyridin-3-ylacetyl)-3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-18-6-4-12-9-19(10-15(12,16)14(18)21)13(20)7-11-3-2-5-17-8-11/h2-3,5,8,12H,4,6-7,9-10H2,1H3/t12-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBHBFPTMNXDN-WFASDCNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CN(CC2(C1=O)F)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CN(C[C@]2(C1=O)F)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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